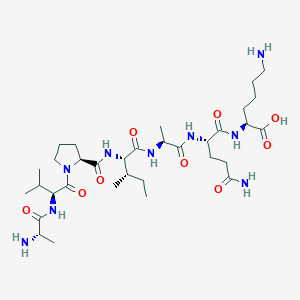

Smac-N7 peptide

説明

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEOSZCDHUVWOC-SSHVMUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437866 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401913-57-3 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of Smac-N7 Peptide: A Technical Guide to Targeting IAP Proteins

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between cell survival and programmed cell death, or apoptosis, is a cornerstone of multicellular life. A critical regulatory node in this process is the family of Inhibitor of Apoptosis Proteins (IAPs), which act as cellular brakes on the apoptotic cascade. The discovery of the mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) and its ability to antagonize IAPs has unveiled a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the Smac-N7 peptide, the minimal IAP-binding motif derived from the N-terminus of mature Smac/DIABLO. We will delve into its discovery, the principles and a detailed protocol for its chemical synthesis, and the methodologies for its characterization as a potent IAP antagonist. This document is intended to serve as a comprehensive resource for researchers seeking to understand and utilize the this compound in the ongoing endeavor to modulate apoptosis for therapeutic benefit.

Introduction: The Smac/DIABLO-IAP Axis in Apoptosis

Apoptosis is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The intrinsic pathway of apoptosis is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytosol. Among these is Smac/DIABLO, which, upon its release, alleviates the inhibition of caspases imposed by IAP proteins.[1]

IAP family members, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1, cIAP2), possess one or more Baculoviral IAP Repeat (BIR) domains. These BIR domains are crucial for their interaction with and inhibition of caspases, the key executioners of apoptosis. Specifically, the BIR3 domain of XIAP binds to and inhibits caspase-9, while the linker region between the BIR1 and BIR2 domains inhibits caspases-3 and -7.[2][3]

The mature Smac/DIABLO protein functions as an endogenous antagonist of IAPs. Its N-terminal sequence, beginning with Alanine-Valine-Proline-Isoleucine (AVPI), is critical for its binding to a conserved groove on the BIR domains of IAPs.[4] This interaction competitively displaces caspases from the BIR domains, thereby liberating them to execute the apoptotic program. The discovery of this interaction has spurred the development of Smac mimetics, including peptidomimetics and small molecules, as potential anticancer agents.[4]

The this compound, with the sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH, represents the N-terminal seven amino acids of the mature Smac/DIABLO protein. This peptide encompasses the minimal motif required for high-affinity binding to the BIR domains of IAPs and serves as a foundational tool for studying IAP antagonism.[5]

Signaling Pathway and Mechanism of Action

The mechanism by which this compound mimics the function of the endogenous Smac/DIABLO protein is centered on its ability to disrupt the IAP-caspase interaction. The following diagram illustrates this signaling pathway.

Caption: The Smac/IAP signaling pathway in apoptosis.

Synthesis of this compound (H-AVPIAQK-OH)

The this compound can be efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the manual synthesis of this peptide.

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)

-

Amino Acids: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Ala-OH, Fmoc-L-Ile-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation and Wash Solvent: Cold diethyl ether

Experimental Protocol: Fmoc-SPPS

-

Resin Swelling and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a reaction vessel.

-

Dissolve Fmoc-L-Lys(Boc)-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM.

-

Drain the DCM from the swelled resin and add the amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive sites, add a small amount of MeOH and agitate for 15 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Peptide Chain Elongation (Iterative Cycles for Gln, Ala, Ile, Pro, Val, Ala):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain and repeat for 7 minutes. Wash the resin with DMF (5x).[6]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat this deprotection and coupling cycle for each subsequent amino acid in the sequence (Q, A, I, P, V, A).

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid (Fmoc-L-Ala-OH), perform a final Fmoc deprotection as described above.

-

Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

-

Quantitative Analysis of this compound Activity

The biological activity of the this compound is primarily assessed through its binding affinity to IAP proteins and its ability to induce or sensitize cancer cells to apoptosis.

Binding Affinity to IAP Proteins

The interaction between the this compound and the BIR domains of IAPs can be quantified using biophysical techniques such as fluorescence polarization.

| Target Protein Domain | Assay Type | Ligand | IC50 / Kᵢ Value | Reference |

| XIAP BIR3 | Competitive Binding Assay | Smac-N7 (AVPIAQK) | 3.0 µM (IC50) | [5] |

Note: The IC50 value represents the concentration of the this compound required to displace 50% of a fluorescently labeled Smac probe from the XIAP BIR3 domain.

Cellular Activity of Smac Mimetics

While the unmodified this compound is not cell-permeable, studies on cell-permeable Smac mimetics provide insight into the potential therapeutic efficacy of targeting the Smac-IAP interaction. The following table summarizes the IC50 values of a potent Smac peptidomimetic in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | 13 nM | [4] |

| BT-549 | Breast Cancer | 7 nM - 2 µM range | [4] |

| HL-60 | Leukemia | 7 nM - 2 µM range | [4] |

| SK-MEL-5 | Melanoma | 7 nM - 2 µM range | [4] |

| RXF-393 | Renal Cancer | 7 nM - 2 µM range | [4] |

| SK-OV-3 | Ovarian Cancer | 7 nM - 2 µM range | [4] |

| NCI-H23 | Non-small cell lung cancer | 7 nM - 2 µM range | [4] |

Note: The data above is for a Smac peptidomimetic and not the this compound itself. It illustrates the potent anti-proliferative effects that can be achieved with IAP antagonists.

Experimental Protocols for Biological Evaluation

A comprehensive evaluation of the this compound involves a series of in vitro assays to confirm its mechanism of action and biological effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of the this compound.

Caption: A generalized experimental workflow for this compound.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of the this compound to the BIR domains of IAP proteins by monitoring changes in the polarization of fluorescent light.

-

Reagents and Materials:

-

Purified recombinant IAP-BIR domain protein (e.g., XIAP-BIR3).

-

Fluorescently labeled Smac peptide probe (e.g., FITC-AVPIAQK).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

A microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Add a fixed concentration of the IAP-BIR domain protein and the fluorescent probe to the wells of the microplate.

-

Add serial dilutions of the this compound to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization in each well.

-

The decrease in polarization is proportional to the displacement of the fluorescent probe by the this compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Note: This assay is suitable for cell-permeable versions of the this compound or for assessing its ability to sensitize cells to other apoptotic stimuli.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound (or a cell-permeable analog).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

A microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound (or its analog) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Conclusion

The this compound is a powerful tool for investigating the intricate mechanisms of apoptosis regulation. Its ability to potently and specifically antagonize IAP proteins has not only advanced our fundamental understanding of cell death but has also paved the way for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of the this compound. The detailed protocols and quantitative data presented herein are intended to equip researchers with the necessary knowledge to utilize this important peptide in their studies. As the field of apoptosis research continues to evolve, the principles and methodologies described in this guide will remain relevant for the exploration of new therapeutic strategies aimed at harnessing the cell's own machinery to combat disease.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. The structure of XIAP BIR2: understanding the selectivity of the BIR domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The N-Terminal Sequence of Smac/DIABLO: A Linchpin in Apoptosis Regulation and Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO), is a pivotal pro-apoptotic protein released from the mitochondria into the cytosol in response to apoptotic stimuli.[1][2][3] Central to its function is the conserved N-terminal sequence, which acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides a comprehensive overview of the function of the Smac/DIABLO N-terminal sequence, its interaction with IAPs, and its exploitation in the development of novel cancer therapeutics. The content herein is tailored for professionals in biomedical research and drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

The Critical Role of the N-Terminal AVPI Motif

Upon apoptotic signaling, Smac/DIABLO is processed in the mitochondrial intermembrane space, where its mitochondrial targeting sequence is cleaved, exposing a conserved N-terminal tetrapeptide motif: Alanine-Valine-Proline-Isoleucine (AVPI).[4][5] This AVPI motif is the functional cornerstone of Smac/DIABLO's pro-apoptotic activity. It serves as a binding interface for the Baculoviral IAP Repeat (BIR) domains of various IAP family members, most notably X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2.[1][6][7]

The binding of the AVPI motif to the BIR domains of IAPs is a competitive inhibition mechanism. IAPs normally function by binding to and inhibiting caspases, the key executioners of apoptosis.[8] Specifically, XIAP directly inhibits caspase-3, -7, and -9.[9] By binding to the same BIR domains that caspases interact with, Smac/DIABLO displaces the caspases, thereby liberating them to initiate and execute the apoptotic cascade.[4][10] The interaction between the Smac N-terminus and IAPs is structurally well-defined, with the AVPI peptide fitting into a conserved groove on the surface of the BIR domains.[11][12] This precise molecular recognition has been instrumental in the rational design of small-molecule mimetics.

Quantitative Analysis of Smac N-Terminal Peptide Binding to IAPs

The affinity of the Smac N-terminal sequence for various IAP proteins has been quantified using multiple biophysical techniques. This data is crucial for understanding the selectivity and potency of both endogenous Smac/DIABLO and synthetic Smac mimetics. The following table summarizes the binding affinities, typically represented as inhibition constants (Ki) or dissociation constants (Kd), of the AVPI motif or Smac mimetics to the BIR3 domains of XIAP, cIAP1, and cIAP2.

| Ligand | Target IAP | Binding Affinity (K_i_ or K_d_, nM) | Method | Reference |

| Smac nonapeptide (AVPIAQKSE) | XIAP BIR3 | 430 | Fluorescence Polarization | [13] |

| Smac tetrapeptide (AVPI) | XIAP BIR3 | 480 | Fluorescence Polarization | [13] |

| Smac Mimetic (Compound 5) | cIAP1 BIR3 | <10 | Not Specified | [1] |

| Smac Mimetic (Compound 5) | cIAP2 BIR3 | <10 | Not Specified | [1] |

| Smac Mimetic (Compound 5) | XIAP BIR3 | >9000 | Not Specified | [1] |

| Smac Mimetic (Compound 7) | cIAP1 BIR3 | <10 | Not Specified | [1] |

| Smac Mimetic (Compound 7) | cIAP2 BIR3 | <10 | Not Specified | [1] |

| Smac Mimetic (Compound 7) | XIAP BIR3 | >3000 | Not Specified | [1] |

| Smac-based peptide (AVPI) | XIAP BIR3 | 400-700 | Not Specified | [10] |

| Smac-based peptide (AVPI) | XIAP BIR2 | 6000-9000 | Not Specified | [10] |

Signaling Pathways and Mechanisms of Action

The binding of the Smac N-terminal AVPI motif to IAPs triggers a cascade of events that ultimately leads to apoptosis. The primary mechanism involves the derepression of caspases. However, the interaction with cIAP1 and cIAP2 also initiates a distinct signaling pathway involving the activation of the NF-κB transcription factor and the production of Tumor Necrosis Factor-alpha (TNFα), which can lead to an autocrine loop of apoptosis induction.[6][14]

Figure 1: Smac/DIABLO Signaling Pathway. This diagram illustrates the central role of the Smac/DIABLO N-terminal sequence in antagonizing IAPs, leading to caspase activation and apoptosis, as well as the induction of the TNFα-dependent apoptotic loop.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between two molecules. In the context of Smac/DIABLO, it is used to determine the binding affinity and kinetics of the N-terminal peptide or Smac mimetics to IAP proteins.

Methodology:

-

Immobilization: Covalently immobilize the purified IAP protein (e.g., XIAP BIR3 domain) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), injecting the IAP protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration, and then deactivating the remaining active esters with ethanolamine.

-

Binding Analysis: Inject a series of concentrations of the Smac N-terminal peptide or Smac mimetic (the analyte) over the sensor surface. The analyte concentration range should typically span from 10-fold below to 10-fold above the expected dissociation constant (Kd).

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time. This is recorded as a sensorgram (response units vs. time).

-

Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Figure 2: Experimental Workflow for Surface Plasmon Resonance (SPR). This flowchart outlines the key steps in an SPR experiment to quantify the binding kinetics between a Smac-derived peptide and an IAP protein.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a common method for determining the binding affinity in a high-throughput format.

Methodology:

-

Probe Preparation: Synthesize a fluorescently labeled Smac N-terminal peptide (the probe). The fluorophore (e.g., fluorescein) should be attached in a way that does not interfere with binding.

-

Assay Setup: In a microplate, add a constant, low concentration of the fluorescent probe to a series of wells containing increasing concentrations of the IAP protein.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the IAP protein concentration. Fit the resulting sigmoidal curve to a one-site binding model to determine the dissociation constant (Kd).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used to evaluate the cytotoxic effects of Smac mimetics on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the Smac mimetic or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][15]

Caspase Activity Assay

Caspase activity assays are used to quantify the activation of executioner caspases (e.g., caspase-3 and -7) in cells undergoing apoptosis. These assays typically use a fluorogenic or colorimetric substrate that is specifically cleaved by the active caspase.

Methodology:

-

Cell Treatment: Treat cells with the Smac mimetic or a control vehicle as described for the cell viability assay.

-

Cell Lysis: Lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add a caspase-3/7 substrate (e.g., DEVD-AFC or DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.

-

Data Analysis: Quantify the caspase activity based on the rate of substrate cleavage and normalize it to the total protein concentration in each lysate.[2][6]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular context. It can be used to demonstrate the in-cell interaction between Smac/DIABLO (or a tagged version) and IAP proteins.

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., an anti-XIAP antibody).

-

Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-bait protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the "prey" protein (e.g., an anti-Smac/DIABLO antibody) to detect the interaction.[16][17]

Figure 3: Co-Immunoprecipitation (Co-IP) Workflow. This diagram outlines the sequential steps of a Co-IP experiment to verify the interaction between a bait (e.g., XIAP) and a prey (e.g., Smac/DIABLO) protein within a cell lysate.

Conclusion and Future Directions

The N-terminal sequence of Smac/DIABLO, particularly the AVPI motif, is a critical determinant of its pro-apoptotic function. Its ability to antagonize IAP proteins has not only illuminated a key regulatory node in the apoptosis pathway but has also provided a blueprint for the development of a promising new class of anti-cancer drugs known as Smac mimetics. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of Smac/DIABLO and to evaluate the efficacy of novel therapeutic agents that target this pathway. Future research will likely focus on refining the selectivity of Smac mimetics for different IAP family members to optimize their therapeutic window and on exploring their synergistic potential with other anti-cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. youtube.com [youtube.com]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP: Dynamic and Cooperative Regulation of XIAP by Smac/Diablo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IAP proteins: sticking it to Smac - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitor of apoptosis protein-binding domain of Smac is not essential for its proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascentagepharma.com [ascentagepharma.com]

- 14. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. assaygenie.com [assaygenie.com]

- 17. bitesizebio.com [bitesizebio.com]

The Role of Smac-N7 in Inhibiting IAP Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate signaling network governing programmed cell death, or apoptosis, the Inhibitor of Apoptosis (IAP) proteins serve as critical negative regulators. Their overexpression is a common strategy employed by cancer cells to evade apoptosis, making them a prime target for therapeutic intervention. The endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) antagonizes IAPs, promoting cell death. Smac-N7, a heptapeptide (B1575542) derived from the N-terminus of mature Smac, mimics this function. This guide provides a detailed technical overview of the mechanism of action of Smac-N7, its binding characteristics with various IAP proteins, and the experimental protocols used to elucidate its function.

Introduction to IAP Proteins and Smac Mimetics

The IAP family of proteins, including XIAP, cIAP1, and cIAP2, are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains.[1][2] These domains are crucial for their anti-apoptotic function, which is primarily executed in two ways:

-

Direct Caspase Inhibition: XIAP is unique in its ability to directly bind and inhibit the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-9).[1][3]

-

Regulation of Cell Signaling: cIAP1 and cIAP2 act as E3 ubiquitin ligases, playing a critical role in cell signaling pathways, particularly the NF-κB pathway, which governs inflammation, immunity, and cell survival.[2][4]

Under apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytosol.[5][6] The N-terminal tetrapeptide motif (AVPI) of Smac then binds to the BIR domains of IAPs, disrupting their ability to inhibit caspases and promoting apoptosis.[7][8] Smac-N7 is a synthetic peptide comprising the first seven amino acids of the mature Smac protein, designed to replicate this IAP-antagonizing activity.[7]

Mechanism of Action of Smac-N7

Smac-N7 and other Smac mimetics function by targeting the BIR domains of IAP proteins, leading to a cascade of pro-apoptotic events. The primary mechanisms are twofold:

-

Liberation of Caspases from XIAP Inhibition: By binding to the BIR3 domain of XIAP, Smac-N7 competitively displaces caspase-9, and by binding to the BIR2 domain, it can disrupt the inhibition of caspases-3 and -7.[9] This frees the caspases to execute the apoptotic program.

-

Induction of cIAP1/2 Degradation and TNFα-Dependent Apoptosis: The binding of Smac-N7 to cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ligase activity, leading to rapid auto-ubiquitination and subsequent degradation by the proteasome.[2][10][11] The depletion of cIAPs has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[11]

-

Formation of a Death-Inducing Complex: In many cancer cells, cIAP degradation triggers the production of tumor necrosis factor-alpha (TNFα).[10][12] This, in turn, promotes the formation of a cytosolic death-inducing signaling complex (Complex II or the ripoptosome), containing RIPK1, FADD, and caspase-8, which leads to caspase-8 activation and initiation of the extrinsic apoptosis pathway.[8][11]

-

The dual action of Smac mimetics—antagonizing XIAP and inducing the degradation of cIAPs—is crucial for their efficacy in promoting cell death.[10]

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of Smac-N7 and other Smac mimetics is determined by their binding affinity for the BIR domains of different IAP proteins. These values are typically measured using biophysical assays such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

| Compound/Peptide | Target IAP | Binding Affinity (Ki, nM) | Assay Type |

| Smac Mimetic (SM-406) | XIAP | 66.4 | FP |

| cIAP1 | 1.9 | FP | |

| cIAP2 | 5.1 | FP | |

| Smac Mimetic (GDC-0152) | XIAP | < 60 | Not Specified |

| cIAP1 | < 60 | Not Specified | |

| cIAP2 | < 60 | Not Specified | |

| ML-IAP | < 60 | Not Specified | |

| Smac Mimetic (Compound 5) | cIAP1 | 3.2 | TR-FRET |

| cIAP2 | 11.6 | TR-FRET | |

| XIAP | > 3000 | TR-FRET | |

| Smac Mimetic (Compound 7) | cIAP1 | 3.2 | TR-FRET |

| cIAP2 | 11.0 | TR-FRET | |

| XIAP | > 3000 | TR-FRET |

Note: Data for specific Smac-N7 peptide binding affinities are less commonly published than for small molecule mimetics. The data presented here for well-characterized Smac mimetics illustrates the typical binding profiles. SM-406, GDC-0152, and Compounds 5 & 7 are representative small molecule Smac mimetics.[1][6][13][14]

The cellular activity of Smac mimetics is often dependent on the IAP expression levels of the cancer cells. As a single agent, one Smac-mimic compound was highly potent in the high-IAP-expressing MDA-MB-231 breast cancer cell line but was inactive in low-IAP-expressing lines.[15]

| Cell Line | IAP Expression | Treatment | IC50 / Effect |

| MDA-MB-231 | High | Smac-mimic (single agent) | IC50 = 3.8 nM |

| T47D | Low | Smac-mimic (single agent) | Inactive at high concentrations |

| MDA-MB-453 | Low | Smac-mimic (single agent) | Inactive at high concentrations |

| MDA-MB-231 | High | Smac-mimic + TRAIL | Significant sensitization to apoptosis |

| MDA-MB-231 | High | Smac-mimic + Etoposide | Significant sensitization to apoptosis |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a small, fluorescently labeled ligand (e.g., a Smac-N7 analog) to a larger protein (e.g., an IAP BIR domain). When the small fluorescent molecule is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. Upon binding to the larger protein, its tumbling slows, and the emitted light remains polarized.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin.[16]

-

Tracer: A fluorescein-labeled peptide analog of Smac-N7 is prepared at a stock concentration.

-

Protein: Recombinant, purified IAP BIR domain (e.g., XIAP-BIR3) is prepared.

-

Test Compound: Smac-N7 or other mimetics are serially diluted.

-

-

Assay Plate Setup:

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[17]

-

Measurement:

-

The plate is read on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the fluorophore used.[17]

-

The instrument measures fluorescence intensity in both the parallel (S) and perpendicular (P) planes relative to the polarized excitation light.[16]

-

-

Data Analysis:

-

The fluorescence polarization (FP) value, usually in millipolarization (mP) units, is calculated.

-

The percentage of inhibition is determined for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor required to displace 50% of the bound tracer) is calculated by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust technology for studying protein-protein interactions.[18] It uses a long-lifetime lanthanide (e.g., Terbium, Tb) as a donor fluorophore and a conventional fluorophore (e.g., Fluorescein) as an acceptor. Energy transfer from donor to acceptor only occurs when they are in close proximity (<10 nm), as when bound to interacting proteins.

Detailed Methodology:

-

Reagent Preparation:

-

One interacting partner (e.g., a GST-tagged IAP-BIR domain) is complexed with a Terbium-labeled anti-GST antibody (Donor).

-

The other interacting partner (e.g., a biotinylated Smac peptide) is complexed with a dye-labeled streptavidin (Acceptor).

-

-

Assay Principle:

-

In a competitive binding assay, a fluorescently labeled Smac peptide (tracer) binds to the tagged IAP protein, bringing the donor and acceptor into proximity and generating a high TR-FRET signal.

-

An unlabeled competitor (like Smac-N7) will displace the tracer, separating the donor and acceptor and causing a decrease in the TR-FRET signal.

-

-

Procedure:

-

Assay components (IAP protein, tracer, Tb-antibody) are combined in a microplate well at optimized concentrations.[19]

-

The test compound is added in serial dilutions.

-

After incubation, the plate is read on a TR-FRET-capable plate reader. A time delay (typically 100 microseconds) after excitation eliminates short-lived background fluorescence.[19]

-

Two emission wavelengths are measured (e.g., 520 nm for the acceptor and 495 nm for the donor).[19]

-

-

Data Analysis:

-

The TR-FRET signal is often expressed as a ratio of the acceptor to donor emission intensities.

-

The IC50 of the test compound is determined from a dose-response curve.

-

Conclusion

Smac-N7 and its small-molecule mimetic counterparts represent a targeted therapeutic strategy aimed at overcoming apoptosis resistance in cancer. By effectively antagonizing multiple IAP proteins, these agents can lower the threshold for apoptosis, acting as potent single agents in IAP-dependent tumors or sensitizing cancer cells to conventional chemotherapeutics and other targeted agents.[10][15][20] The detailed understanding of their binding kinetics and mechanism of action, facilitated by robust experimental techniques like FP and TR-FRET, is essential for the continued development and optimization of this promising class of anti-cancer drugs.

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small molecule Smac-mimic compound induces apoptosis and sensitizes TRAIL- and etoposide-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ubiqbio.com [ubiqbio.com]

- 17. rsc.org [rsc.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. spandidos-publications.com [spandidos-publications.com]

Unveiling the Molecular Embrace: A Technical Guide to Smac-N7 Peptide's Binding Affinity for XIAP BIR Domains

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the Smac-N7 peptide for the Baculoviral IAP Repeat (BIR) domains of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of novel cancer therapeutics. Herein, we present a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Critical Interaction of Smac and XIAP in Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous regulator of programmed cell death, exerting its anti-apoptotic effects by directly binding to and inhibiting caspases. The second mitochondrial activator of caspases (Smac), also known as DIABLO, is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytosol and antagonizes XIAP, thereby promoting apoptosis. This interaction is primarily mediated by the N-terminal seven amino acids of mature Smac (the this compound, with the sequence AVPIAQK), which bind to the BIR domains of XIAP. Understanding the quantitative and mechanistic details of this interaction is paramount for the rational design of Smac mimetics as potential cancer therapeutics.

Quantitative Binding Affinity of this compound to XIAP BIR Domains

The binding affinity of the this compound and its derivatives for the BIR domains of XIAP has been quantified using various biophysical techniques. The data consistently demonstrates that the primary interactions occur with the BIR2 and BIR3 domains, while binding to the BIR1 domain is negligible due to the absence of a conserved binding groove. The following table summarizes the available quantitative data.

| XIAP Domain | Peptide | Method | Binding Affinity (Kd) | Reference |

| linker-BIR2 | Smac 7-mer | Fluorescence Polarization | 9.4 ± 0.6 μM | [1] |

| BIR3 | Smac nonapeptide (AVPIAQKSE) | Fluorescence Polarization | 0.43 μM | [2] |

| BIR3 | Tetrameric AVPI peptide | Fluorescence Polarization | 0.48 μM | [2] |

| BIR1 | This compound | - | No significant binding reported |

Signaling Pathway and Molecular Interaction

The binding of the this compound to the BIR domains of XIAP is a critical event that disrupts XIAP's ability to inhibit caspases, thereby allowing the apoptotic cascade to proceed. The following diagram illustrates this key signaling event.

Caption: this compound's role in antagonizing XIAP.

Experimental Protocols

The determination of binding affinities between the this compound and XIAP BIR domains relies on precise and robust biophysical assays. Below are detailed methodologies for three commonly employed techniques.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to measure molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the XIAP BIR domain), the tumbling rate slows down, leading to an increase in polarization.

Caption: Workflow for a competitive FP binding assay.

-

Reagents and Buffers:

-

Binding Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

Fluorescent Probe: Synthesize the this compound with a fluorescent label (e.g., FITC or TAMRA) at the C-terminus. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).

-

Protein: Purified recombinant XIAP BIR domain (BIR2, BIR3, or BIR2-3 construct). The concentration should be optimized to achieve a significant polarization shift upon probe binding, often 2-3 times the Kd of the probe.

-

Competitor: Unlabeled this compound or test compounds, serially diluted in the binding buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well black microplate, add the binding buffer, fluorescent probe, and XIAP BIR domain protein.

-

Add the serially diluted unlabeled competitor.

-

Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the competitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The dissociation constant (Kd) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface. One molecule (ligand) is immobilized on the sensor chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.

Caption: General workflow for an SPR binding experiment.

-

Immobilization:

-

The XIAP BIR domain protein is typically immobilized on a carboxymethylated dextran (B179266) (CM5) sensor chip via amine coupling.

-

The surface is activated with a mixture of EDC and NHS.

-

The protein is injected in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic interaction with the surface.

-

Remaining active esters are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of the this compound (analyte) are prepared in a running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20).

-

The analyte is injected over the immobilized surface for a defined period to monitor the association phase.

-

This is followed by an injection of running buffer to monitor the dissociation phase.

-

Between cycles, the surface is regenerated using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic parameters of binding (ΔH, ΔS, and Ka) in a single experiment.

Caption: Schematic workflow of an ITC experiment.

-

Sample Preparation:

-

Both the XIAP BIR domain protein and the this compound must be in the exact same buffer to avoid heats of dilution. A suitable buffer is, for example, 20 mM phosphate (B84403) buffer, pH 7.4, with 150 mM NaCl.

-

The concentrations must be accurately known. Typically, the protein concentration in the cell is in the range of 10-50 µM, and the peptide concentration in the syringe is 10-20 times higher.

-

-

Titration:

-

The protein solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.

-

After thermal equilibration, a series of small, precisely measured aliquots of the peptide are injected into the protein solution.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

The area under each peak is integrated to obtain the heat change per injection.

-

This heat change is plotted against the molar ratio of the peptide to the protein.

-

The resulting binding isotherm is fitted to a theoretical binding model (e.g., a single-site binding model) to determine the association constant (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

-

Conclusion

The interaction between the this compound and the BIR domains of XIAP is a well-characterized and crucial event in the regulation of apoptosis. The quantitative binding data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers working on the development of Smac mimetics. The preferential binding to the BIR2 and BIR3 domains, as demonstrated by the compiled data, underscores the importance of these domains as therapeutic targets. The methodologies described herein represent the gold standard for quantifying such peptide-protein interactions and are essential for the rigorous evaluation of novel therapeutic candidates.

References

A Structural and Biophysical Guide to the Smac-N7 Peptide and cIAP Interaction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the structural and biophysical interactions between the Smac-N7 peptide and the cellular Inhibitor of Apoptosis Proteins (cIAPs), namely cIAP1 and cIAP2. It details the underlying signaling pathways, quantitative binding data, and the experimental protocols crucial for studying this interaction, which is a key target in modern cancer therapeutics.

Introduction: The Smac/cIAP Axis in Apoptosis Regulation

The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death. Among them, cIAP1 and cIAP2 are E3 ubiquitin ligases that play a pivotal role in cell survival and inflammation, primarily through their involvement in the Tumor Necrosis Factor α (TNFα) signaling pathway.[1][2] These proteins contain Baculoviral IAP Repeat (BIR) domains, which are essential for their function.[2][3]

Under normal physiological conditions, cIAPs suppress apoptosis. However, in response to apoptotic stimuli, the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, is released from the mitochondria into the cytosol.[4][5] The mature Smac protein exposes an N-terminal four-amino-acid motif, Ala-Val-Pro-Ile (AVPI), which binds to a conserved groove on the BIR domains of IAPs.[4][5] This interaction neutralizes the anti-apoptotic function of IAPs, thereby promoting caspase activation and cell death.[6][7]

The this compound, with the sequence AVPIAQK , corresponds to the seven N-terminal residues of the mature Smac protein.[8] This peptide and its derivatives, known as Smac mimetics, are of significant therapeutic interest as they can replicate the pro-apoptotic function of the endogenous Smac protein, making them promising candidates for cancer therapy.[7][9] They primarily function by binding to the BIR domains of cIAP1 and cIAP2, triggering their rapid auto-ubiquitylation and subsequent degradation by the proteasome.[1][3][9]

Signaling Pathways Modulated by Smac Mimetics

Smac mimetics fundamentally alter the cellular response to TNFα signaling, converting a typically pro-survival signal into a potent pro-apoptotic one.

Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which includes TRADD, TRAF2, RIPK1, and cIAPs.[10] In a pro-survival context, cIAPs ubiquitinate RIPK1, leading to the recruitment of other factors that ultimately activate the NF-κB pathway, promoting cell survival and inflammation.[1][11]

When a Smac mimetic like the this compound is introduced, it binds to the BIR domains of cIAP1 and cIAP2.[9] This binding event induces a conformational change that relieves the autoinhibitory function of the BIR domains over the C-terminal RING domain.[2][3] This allows the RING domains to dimerize, activating their E3 ligase function and leading to rapid auto-ubiquitylation and proteasomal degradation of the cIAPs.[2][3]

The degradation of cIAPs prevents RIPK1 ubiquitination.[10] De-ubiquitinated RIPK1 is then released from Complex I and forms a cytosolic, death-inducing platform known as Complex II (or the "ripoptosome"), along with FADD and pro-caspase-8.[1][9][10] This proximity induces the auto-activation of Caspase-8, which in turn activates downstream effector caspases (like Caspase-3 and -7), culminating in the execution of apoptosis.[9][10]

Quantitative Analysis of Smac-N7 and cIAP Binding

The interaction between Smac peptides and the BIR domains of cIAPs has been quantified using various biophysical techniques. The binding affinity is typically measured for the individual BIR2 and BIR3 domains, as these are the primary interaction sites. The N-terminal AVPI motif of Smac binds to a conserved surface groove on the BIR3 domain.[12][13] Data consistently show that Smac peptides and their mimetics bind to the BIR3 domains of cIAP1 and cIAP2 with affinities ranging from micromolar to low nanomolar.[12][13][14]

| Target Domain | Ligand | Technique | Binding Affinity (Kd / Ki) | Reference |

| cIAP1-BIR3 | Smac Peptide | Fluorescence Polarization | Kd: 0.86 ± 0.10 µM | [14] |

| cIAP2-BIR3 | Smac Peptide | Fluorescence Polarization | Kd: 0.34 ± 0.04 µM | [14] |

| cIAP1-BIR2 | Smac Peptide | Fluorescence Polarization | Kd: 1.20 ± 0.07 µM | [14] |

| cIAP2-BIR2 | Smac Peptide | Fluorescence Polarization | Kd: 1.25 ± 0.09 µM | [14] |

| cIAP1-BIR3 | Smac Peptide | Surface Plasmon Resonance | Kd: 85 nM | [12] |

| cIAP1-BIR3 | Smac-5F (fluorescent probe) | Fluorescence Polarization | Kd: 4.8 ± 0.6 nM | [13] |

| cIAP2-BIR3 | Smac-5F (fluorescent probe) | Fluorescence Polarization | Kd: 23.6 ± 1.6 nM | [13] |

| cIAP1-BIR3 | Smac Mimetic (Compound 1) | Fluorescence Polarization | Ki: 24 ± 1 nM | [14] |

| cIAP2-BIR3 | Smac Mimetic (Compound 1) | Fluorescence Polarization | Ki: 40 ± 10 nM | [14] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction.

Key Experimental Protocols

A multi-faceted approach combining several biophysical and structural techniques is required to fully characterize the Smac-N7/cIAP interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[15] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15][16]

-

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., cIAP1-BIR3 domain) in the sample cell of a calorimeter.[17] The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[17]

-

Methodology:

-

Sample Preparation: Both protein and peptide are extensively dialyzed into an identical buffer to minimize heats of dilution. Samples must be degassed prior to the experiment to prevent air bubbles.[18] A typical starting concentration for the protein in the cell is 10-50 times the anticipated Kd, with the peptide concentration in the syringe being 15-20 times that of the protein.[18]

-

Titration: A series of small, precise injections of the peptide solution is made into the protein solution.

-

Data Analysis: The heat change per injection is measured and plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[16]

-

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique used to measure binding kinetics (association and dissociation rates) and affinity.[19][20]

-

Principle: One binding partner (the ligand, e.g., cIAP1-BIR3) is immobilized on a sensor chip surface.[20] The other partner (the analyte, e.g., this compound) is flowed over the surface in a microfluidics system. Binding causes a change in mass at the surface, which alters the refractive index.[19][20] This change is detected as a shift in the SPR angle and is proportional to the amount of bound analyte.[20]

-

Methodology:

-

Immobilization: The cIAP protein is covalently coupled to the sensor chip surface.

-

Binding Measurement: The this compound is injected at various concentrations over the surface, allowing for association. A buffer flow is then initiated to measure dissociation.

-

Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the peptide-protein complex at an atomic level.[21]

-

Principle: A highly purified and concentrated sample of the cIAP-BIR/Smac-N7 complex is crystallized. The resulting crystal is exposed to an X-ray beam, producing a diffraction pattern. The pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.[22]

-

Methodology:

-

Protein-Peptide Complex Formation: The purified cIAP-BIR domain is incubated with an excess of the this compound.

-

Crystallization: The complex is subjected to extensive screening of various precipitants, buffers, and salts to find conditions that yield diffraction-quality crystals. This is often a major bottleneck.[21] A co-crystallization/soaking method, where crystals of the protein are grown first and then soaked in a peptide solution, can also be effective.[21]

-

Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is solved using methods like molecular replacement, using a known structure of a similar protein as a model.[13]

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure of protein-peptide complexes in solution, providing information on dynamics and mapping the binding interface.[6]

-

Principle: NMR measures the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency. Upon binding, residues at the interaction interface experience a change in their chemical environment, leading to perturbations in their corresponding signals in the NMR spectrum.

-

Methodology (Chemical Shift Perturbation):

-

Sample Preparation: A sample of ¹⁵N-labeled cIAP-BIR domain is prepared.

-

Titration: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded. Unlabeled this compound is then titrated into the protein sample, and spectra are recorded at each step.

-

Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues showing significant shifts upon peptide addition are mapped onto the protein's structure to identify the binding site.[23]

-

General Experimental and Computational Workflow

The comprehensive analysis of the Smac-N7 and cIAP interaction follows a logical workflow, often integrating computational and experimental approaches. The process begins with producing the necessary biological reagents and progresses through biophysical and structural characterization to inform further development, such as structure-based drug design.

Conclusion

The interaction between the this compound and the BIR domains of cIAP1 and cIAP2 is a cornerstone of a promising anti-cancer strategy. A thorough structural and biophysical characterization is essential for understanding the molecular determinants of this interaction. The methodologies detailed in this guide—from quantitative binding assays like ITC and SPR to high-resolution structural techniques like X-ray crystallography and NMR—provide the necessary tools for researchers and drug developers. This detailed knowledge enables the rational design of more potent and selective Smac mimetics, ultimately advancing the development of novel therapeutics that can effectively trigger apoptosis in cancer cells.

References

- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of SMAC with a survivin-derived peptide alters essential cancer hallmarks: Tumor growth, inflammation, and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [novoprolabs.com]

- 9. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 18. japtamers.co.uk [japtamers.co.uk]

- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Smac-N7 Peptide: A Molecular Key to Unleashing the Caspase Activation Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is executed by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the systematic dismantling of the cell. The activity of caspases is tightly regulated by a family of endogenous proteins called Inhibitors of Apoptosis Proteins (IAPs).[1] IAP proteins, such as X-linked IAP (XIAP) and cellular IAP1/2 (cIAP1/2), function as a brake on the apoptotic machinery by directly binding to and neutralizing caspases.[1]

In response to apoptotic stimuli, mitochondria release several pro-apoptotic factors, including the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO.[2] Smac functions as a natural antagonist of IAPs.[3] It promotes apoptosis by binding to IAPs and displacing the caspases they inhibit, thus allowing the apoptotic cascade to proceed. The interaction is mediated by the N-terminal four amino acids (AVPI) of the mature Smac protein.[2][4] This critical observation spurred the development of synthetic Smac mimetics, small molecules or peptides designed to mimic this N-terminal motif to induce or sensitize cancer cells to apoptosis.[4]

This technical guide focuses on the Smac-N7 peptide, a foundational tool and early-generation Smac mimetic corresponding to the N-terminal seven residues of the mature Smac protein (H-AVPIAQK-OH).[5] We will explore its precise role in the caspase activation cascade, present quantitative data on its interactions, detail relevant experimental protocols, and visualize the underlying molecular pathways.

The Intrinsic Pathway of Apoptosis and IAP Regulation

Apoptotic signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of proteins from the intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO. Cytochrome c binds to Apaf-1, initiating the assembly of the "apoptosome," which recruits and activates the initiator caspase, Caspase-9.[1] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6]

However, IAP proteins act as critical checkpoints. XIAP, the most potent IAP, uses its BIR3 domain to bind and inhibit Caspase-9, while its linker-BIR2 region blocks the active sites of Caspase-3 and Caspase-7.[7] This inhibitory action can halt apoptosis even after the release of Cytochrome c.

Mechanism of Action: this compound

The this compound mimics the IAP-binding motif of endogenous Smac. Its primary function is to act as a competitive antagonist of IAP proteins, particularly XIAP.

-

Binding to XIAP BIR Domains : The this compound directly binds to the Baculoviral IAP Repeat (BIR) domains of XIAP. The N-terminal AVPI motif of the peptide docks into a conserved surface groove on the BIR domains that is responsible for binding caspases.[4] Specifically, it can bind to both the BIR2 and BIR3 domains of XIAP.[8]

-

Disruption of XIAP-Caspase Interaction : By occupying the caspase-binding groove on the BIR domains, the this compound competitively displaces inhibited caspases. It competes with Caspase-9 for binding to the BIR3 domain and with Caspase-3 and -7 for a site on the BIR2 domain.[9]

-

Liberation and Activation of Caspases : Once released from XIAP-mediated inhibition, the initiator Caspase-9 is free to activate downstream effector Caspase-3 and -7. These executioner caspases then proceed to cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][10]

Studies have shown that the this compound can promote the activation of procaspase-3 in vitro at concentrations around 10 µM.[11] While it may not be highly cytotoxic on its own, it significantly enhances the pro-apoptotic effects of other agents like TRAIL or conventional chemotherapeutics.[1][10][12]

Quantitative Data on Smac Mimetic Interactions

The potency of Smac mimetics is determined by their binding affinity for different IAP proteins. This is often measured as a dissociation constant (Kd) or an IC50 value from competitive binding assays. While specific Kd values for Smac-N7 are less frequently reported in comparison to newer, optimized small molecules, it serves as a crucial benchmark.

| Compound | Target | Assay Type | Affinity Value | Reference |

| This compound | XIAP (BIR2+BIR3) | Binding Assay | Kd ~800 nM | [13] |

| This compound | Procaspase-3 Activation | Functional Assay | ~10 µM | [11] |

| AVPI Peptide | XIAP (BIR2+BIR3) | Fluorescence Polarization | IC50 = 10,396 nM | [8] |

| GDC-0152 | XIAP BIR3 | Binding Assay | Ki = 28 nM | [3] |

| GDC-0152 | cIAP1 BIR3 | Binding Assay | Ki = 17 nM | [3] |

| GDC-0152 | cIAP2 BIR3 | Binding Assay | Ki = 43 nM | [3] |

| PSmac21 (Cyclic) | XIAP (BIR2+BIR3) | Fluorescence Polarization | IC50 = 4 nM | [7] |

This table summarizes representative data to illustrate the relative potencies. Values can vary based on assay conditions.

Key Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of effector caspases-3 and -7 in cell lysates.

Principle: Activated caspases-3 and -7 cleave a specific substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC). The rate of fluorescence increase is directly proportional to caspase activity.

Methodology:

-

Cell Treatment: Plate cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere. Treat cells with this compound, a cytotoxic agent (e.g., paclitaxel), or a combination for a specified duration (e.g., 24 hours).[1] Include untreated and vehicle-only controls.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Lysate Collection: Centrifuge the plate at ~1000 x g for 5 minutes at 4°C. Transfer the supernatant (cell lysate) to a new, black-walled 96-well plate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

-

Caspase Reaction: Prepare a 2X reaction buffer containing the caspase substrate (e.g., 50 µM Ac-DEVD-AMC) and DTT. Add an equal volume of this reaction buffer to each lysate sample.

-

Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Normalize this rate to the protein concentration of the corresponding sample. Express results as relative caspase activity compared to the untreated control.

Western Blot Analysis for Apoptotic Markers

Principle: This technique detects changes in the expression or cleavage of specific proteins involved in apoptosis, such as XIAP, survivin, caspase-3, and PARP.

Methodology:

-

Protein Extraction: Treat cells as described above. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH).[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Downregulation of XIAP and increased levels of cleaved caspase-3 and cleaved PARP indicate apoptosis induction.[1][10]

Cellular Uptake Assay by Flow Cytometry

Principle: To confirm that a peptide can enter cells, it can be tagged with a fluorescent molecule like fluorescein (B123965) isothiocyanate (FITC). Flow cytometry is then used to quantify the percentage of cells that have taken up the labeled peptide.

Methodology:

-

Cell Treatment: Culture cells (e.g., A2780) to ~70-80% confluency. Treat the cells with a FITC-tagged this compound (e.g., 10 µmol/l) for a set time, such as 24 hours.[1]

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS to remove any extracellular peptide.[1]

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the cell population on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (~525 nm).

-

Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the percentage of FITC-positive cells compared to an untreated control cell population. A high percentage (e.g., >99%) indicates efficient cellular uptake.[1]

Conclusion

The this compound is a vital research tool that embodies the fundamental principle of IAP antagonism. By mimicking the N-terminus of endogenous Smac, it directly binds to XIAP, liberating caspases from inhibition and thereby promoting the execution of apoptosis. While its own therapeutic potential is limited by factors like cell permeability and modest affinity compared to later-generation compounds, its study has provided a critical proof-of-concept.[3][14] The insights gained from the this compound have paved the way for the development of potent, non-peptidic, and clinically relevant Smac mimetics that hold promise as novel cancer therapeutics.[3][15] Understanding the precise molecular interactions and functional consequences of the this compound remains a cornerstone for professionals in apoptosis research and oncology drug development.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Interaction of SMAC with a survivin-derived peptide alters essential cancer hallmarks: Tumor growth, inflammation, and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [novoprolabs.com]

- 6. Molecular determinants involved in activation of caspase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smac peptide potentiates TRAIL- or paclitaxel-mediated ovarian cancer cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound A peptide that contains the N-terminal seven residues of Smac (Second Mitochondria-derived Activator of Caspases, also known as DIABLO) and promotes procaspase-3 activation at around 10 µM. [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | MDPI [mdpi.com]

The Advent of Smac-N7 Peptide Mimetics: A Technical Guide to Development and Rationale

For Researchers, Scientists, and Drug Development Professionals